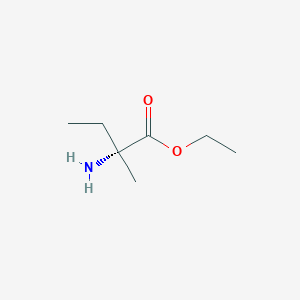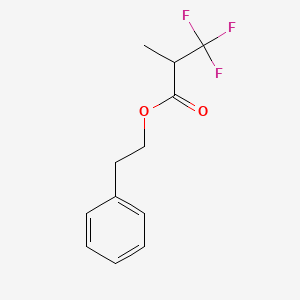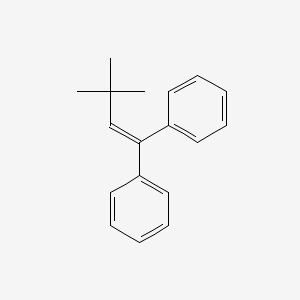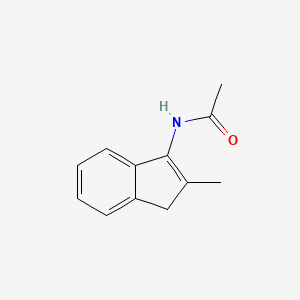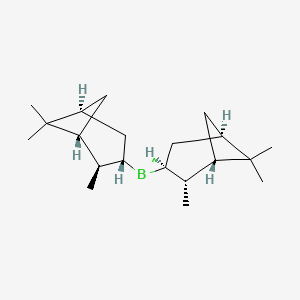
Diisopinocampheylborane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopinocampheylborane is an organoborane compound that is highly valued in asymmetric synthesis. This colorless solid was first reported in 1961 by Zweifel and Brown, marking a pioneering demonstration of asymmetric synthesis using boranes . The compound is primarily used for the synthesis of chiral secondary alcohols and is often depicted as a monomer, although it exists as a dimer with B-H-B bridges .
Preparation Methods
Diisopinocampheylborane can be prepared through several synthetic routes. Initially, it was synthesized by hydroboration of excess α-pinene with borane . it is now more commonly generated from borane-methyl sulfide (BMS) . The compound can be isolated as a solid, but due to its sensitivity to water and air, it is often generated in situ and used as a solution . The preparation involves dripping (+)-alpha-pinene or (-)-alpha-pinene into a borane tetrahydrofuran solution slowly, followed by the addition of glycol dimethyl ether to obtain this compound .
Chemical Reactions Analysis
Diisopinocampheylborane undergoes various chemical reactions, including:
Oxidation: Oxidation with basic hydrogen peroxide yields isopincampheol.
Methanolysis: Reaction with methanol produces methoxythis compound.
Hydroboration: Due to the large size of the α-pinenyl substituents, it only hydroborates unhindered alkenes, resulting in high enantioselectivity.
Addition to Alkynes: Forms corresponding vinyldiisopinocampheylboranes.
Reductive Aldol Reactions: Highly enantio- and diastereoselective synthesis of syn aldols from N-acryloylmorpholine.
Scientific Research Applications
Diisopinocampheylborane is extensively used in scientific research, particularly in:
Chemistry: It is a crucial reagent for the synthesis of chiral secondary alcohols and other chiral compounds.
Biology and Medicine: The compound’s ability to produce chiral alcohols makes it valuable in the synthesis of pharmaceuticals and other biologically active molecules.
Industry: It is used in the production of high-purity chiral intermediates for various industrial applications.
Mechanism of Action
Diisopinocampheylborane exerts its effects through its ability to form chiral intermediates in chemical reactions. The large α-pinenyl substituents provide steric hindrance, leading to high enantioselectivity in hydroboration reactions . The compound reacts with methanol to form diisopinocampheylmethoxyborane, which can then undergo asymmetric allylboration to produce chiral homologated alcohols .
Comparison with Similar Compounds
Diisopinocampheylborane is unique due to its high enantioselectivity and the steric hindrance provided by its α-pinenyl substituents . Similar compounds include:
Dicyclohexylborane: Used in hydroboration reactions but with different steric properties.
Disiamylborane: Another hydroboration reagent with distinct steric effects.
9-Borabicyclo[3.3.1]nonane (9-BBN): Commonly used in hydroboration-oxidation reactions.
This compound stands out for its ability to produce chiral secondary alcohols with high enantioselectivity, making it a valuable reagent in asymmetric synthesis.
Properties
Molecular Formula |
C20H34B |
|---|---|
Molecular Weight |
285.3 g/mol |
InChI |
InChI=1S/C20H34B/c1-11-15-7-13(19(15,3)4)9-17(11)21-18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13-,14+,15+,16-,17-,18-/m0/s1 |
InChI Key |
MPQAQJSAYDDROO-WTCPTMCSSA-N |
Isomeric SMILES |
[B]([C@H]1C[C@@H]2C[C@H]([C@@H]1C)C2(C)C)[C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C |
Canonical SMILES |
[B](C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


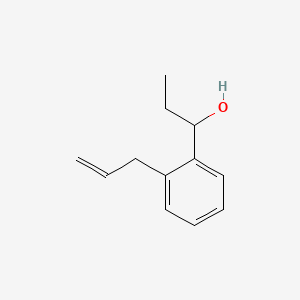
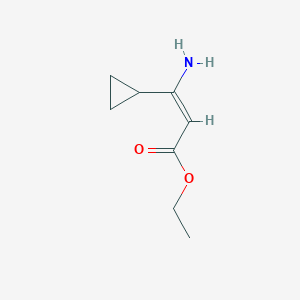
![Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13816718.png)
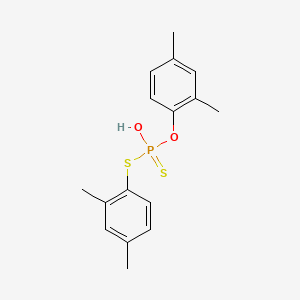
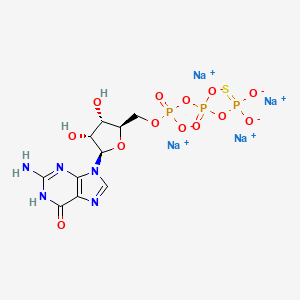
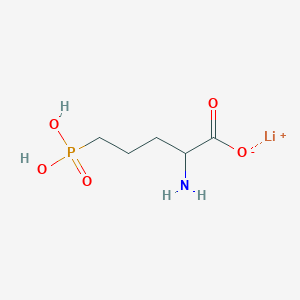
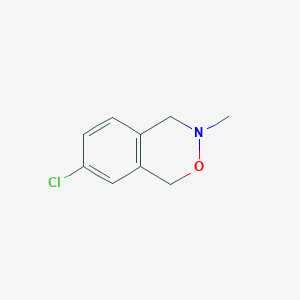
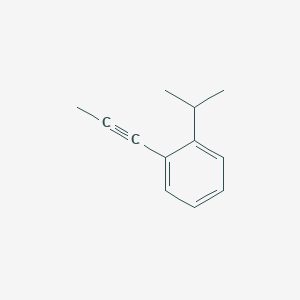
![tert-butyl N-[(Z)-1-amino-3-oxoprop-1-en-2-yl]carbamate](/img/structure/B13816747.png)

